Product packaging for Enterolactone(Cat. No.:CAS No. 76543-15-2)

Enterolactone

Cat. No.: B1197676
CAS No.: 76543-15-2
M. Wt: 298.3 g/mol
InChI Key: HVDGDHBAMCBBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Enterolactone (B190478) as a Mammalian Lignan (B3055560)

This compound (ENL) is a mammalian lignan, a type of bioactive phenolic metabolite, distinguished by its biphenolic structure, which bears a resemblance to plant-derived lignans (B1203133). nih.govhmdb.camedchemexpress.com Unlike plant lignans, this compound is not found directly in plant tissues but is synthesized endogenously within the mammalian gut. taylorandfrancis.commdpi.com Its formation is a result of the metabolic action of intestinal microflora on various plant lignan precursors consumed in the diet. nih.govhmdb.cataylorandfrancis.comwikipedia.org Key precursors include secoisolariciresinol (B192356) and matairesinol. nih.gov Specifically, secoisolariciresinol undergoes conversion to enterodiol (B191174), which is then further metabolized into this compound as it traverses the colon. nih.govhmdb.ca Matairesinol, another significant precursor, is directly converted to this compound. nih.govhmdb.ca this compound is classified as an enterolignan and is recognized as the most abundant lignan found in human subjects. taylorandfrancis.comwikipedia.org Its chemical formula is C18H18O4, with a molecular weight of 298.3 g/mol . nih.govglpbio.com Due to its structural similarity to endogenous estrogens and its capacity to bind to estrogen receptors, this compound is categorized as a phytoestrogen, exhibiting both weak estrogenic and antiestrogenic properties. nih.govmedchemexpress.commdpi.comtargetmol.combcerp.orgsemanticscholar.orgoregonstate.edumdpi.com

Historical Context of Lignan and Phytoestrogen Research

The broader field of phytoestrogen research traces its origins to the late 19th century with the initial discovery of plant substances possessing estrogenic properties. nih.gov For an extended period, it was commonly accepted that lignans were exclusively synthesized by plants, a belief prevalent through the 1970s. nih.gov A pivotal shift occurred in the 1980s when scientific investigations successfully identified lignans that were produced by microbial activity within humans and animals. nih.gov This discovery laid the groundwork for understanding the endogenous formation of compounds like this compound. A significant contribution to this understanding was made in 1981 by Adlercreutz et al., who demonstrated a positive correlation between dietary lignan intake and the concentration of this compound in urine, thereby highlighting its presence and metabolic origins in the body. semanticscholar.org Over the past two decades, research into lignans and phytoestrogens has seen a substantial increase, with over 80% of the relevant scientific literature published since the year 2000. nih.gov Early reports concerning the biological activity of secoisolariciresinol diglucoside (SDG) and the mammalian lignans, this compound and enterodiol, emerged approximately two decades after the initial identification of lignans themselves. researchgate.net

Significance of this compound in Academic Inquiry

This compound holds considerable significance in academic inquiry as a primary lignan metabolite and a key biomarker for the consumption of dietary lignans. hmdb.cataylorandfrancis.com Its academic importance stems from its multifaceted biological activities and its potential implications for human health. Research has explored its association with various health outcomes, including a reduced risk of certain hormone-dependent cancers, such as breast and prostate cancer, and improved survival rates in individuals with breast cancer. hmdb.cataylorandfrancis.comglpbio.combcerp.orgsemanticscholar.orgmdpi.comresearchgate.netnih.govcaymanchem.com Beyond its potential role in oncology, this compound has also been investigated for its possible protective effects against cardiovascular disease and osteoporosis. glpbio.comsemanticscholar.orgoregonstate.edumdpi.comresearchgate.netcaymanchem.complos.org

The production capacity of this compound is known to vary significantly among individuals, a phenomenon attributed to differences in gut microbiota composition and activity. taylorandfrancis.comwikipedia.orgnih.govplos.orgjwatch.org Furthermore, studies have indicated that antibiotic treatments can diminish the body's ability to produce this compound, and it may take up to a year for this production to be restored. wikipedia.orgjwatch.org Academic inquiry into this compound extends to its broader pharmacological properties, including its reported anti-inflammatory, immunosuppressant, antioxidant, antiviral, and antimicrobial activities. semanticscholar.orgoregonstate.edu Mechanistic studies have delved into its cellular effects, demonstrating its ability to inhibit insulin-like growth factor-1 receptor (IGF-1R) signaling in human prostatic carcinoma cells and to reduce telomerase activity and the level of its catalytic subunit in breast cancer cells. nih.govnih.gov These detailed research findings contribute to a growing understanding of this compound's molecular mechanisms of action.

Table 1: Key Properties of this compound

PropertyValueSource
Molecular FormulaC18H18O4 nih.govglpbio.com
Molecular Weight298.3 g/mol nih.govglpbio.com
PubChem CID114739 nih.govhmdb.ca
ClassificationMammalian Lignan, Enterolignan, Phytoestrogen nih.govwikipedia.orgbcerp.org
Biological OriginMetabolized by intestinal microflora from plant lignans nih.govtaylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4 B1197676 Enterolactone CAS No. 76543-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDGDHBAMCBBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861008
Record name 3,4-Bis[(3-hydroxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76543-15-2, 78473-71-9
Record name Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76543-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(3'-hydroxybenzyl)butyrolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076543152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Bis[(3-hydroxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Enterolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Enterolactone Biosynthesis and Biotransformation Pathways

Plant Lignan (B3055560) Biosynthesis

Lignans (B1203133), the plant precursors to mammalian enterolignans like enterolactone (B190478), are a diverse class of polyphenolic compounds widely distributed throughout the plant kingdom. wikipedia.orgfishersci.dkwikipedia.orgontosight.ai They are synthesized in plant cells through the phenylpropanoid pathway, a central metabolic route for producing various plant secondary metabolites. bohrium.comnih.govwikipedia.orgwikipedia.orgontosight.ai The defining characteristic of lignans is their formation via the stereoselective oxidative coupling of two phenylpropanoid monomers, known as monolignols, specifically at the C8-C8' bond. wikipedia.orgfishersci.dkontosight.ai The main monolignols involved in this process are coniferyl alcohol, p-coumaryl alcohol, and sinapyl alcohol, which differ in their degree of methoxylation. wikipedia.orgontosight.ai

Phenylpropanoid Pathway Initiation

The biosynthesis of plant lignans initiates with the phenylpropanoid pathway, which establishes the basic C6-C3 unit of lignans. bohrium.comnih.govwikipedia.org The initial step involves the deamination of the aromatic amino acid phenylalanine, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), leading to the formation of cinnamic acid. bohrium.comnih.govwikipedia.org

Following this, cinnamic acid undergoes an oxidation reaction, mediated by cinnamate (B1238496) 4-hydroxylase (C4H), to yield p-coumaric acid. bohrium.comnih.gov This p-coumaric acid can be further converted to caffeic acid. bohrium.comnih.gov Caffeic acid is then transformed into ferulic acid through the action of caffeic acid O-methyltransferases (CAOMT). bohrium.com Subsequent steps in the pathway involve the conversion of these hydroxycinnamic acids into their coenzyme A (CoA) esters, which are then reduced. For instance, cinnamoyl-CoA reductase (CCR) reduces hydroxycinnamoyl-CoA esters to their corresponding cinnamaldehydes. wikipedia.orguni.luuni.lu Finally, cinnamyl alcohol dehydrogenase (CAD) catalyzes the reduction of these aldehydes to produce the monolignols, such as coniferyl alcohol. wikipedia.org

Biosynthesis of Dibenzylbutane Lignans

The biosynthesis of dibenzylbutane lignans, a specific structural class of lignans, proceeds from the initial furofuran lignan, pinoresinol (B1678388). wikipedia.orgfishersci.dk Pinoresinol undergoes a series of consecutive reductions, catalyzed by pinoresinol lariciresinol (B1674508) reductase (PLR), first to lariciresinol (a furan-type lignan), and then further to secoisolariciresinol (B192356) (SECO). bohrium.comwikipedia.orgfishersci.dk Secoisolariciresinol is a key dibenzylbutane lignan, characterized by its non-cyclized structure, which distinguishes it from other classical lignan subtypes. wikipedia.org

Following its formation, secoisolariciresinol can undergo further oxidation. Secoisolariciresinol dehydrogenase (SDH) catalyzes the oxidation of SECO to matairesinol, which belongs to the dibenzyllactone class of lignans. wikipedia.orgfishersci.dk This sequence of enzymatic transformations highlights the interconnectedness of different lignan structural classes within the plant biosynthetic pathways.

Compound Names and PubChem CIDs

Factors Influencing Enterolactone Levels and Bioavailability

Pharmacokinetic Aspects of Enterolactone (B190478)

Absorption and Systemic Circulation

The absorption of this compound primarily occurs from the gut, where it is formed from various dietary plant lignan (B3055560) precursors such as secoisolariciresinol (B192356), matairesinol, lariciresinol (B1674508), pinoresinol (B1678388), and sesamin (B1680957), through the activity of the colonic microbiota. bohrium.comthegoodscentscompany.comnih.govnih.govnih.govwikipedia.org While the conventional understanding suggests colonic absorption, some research indicates that a minor fraction of ingested plant lignans (B1203133) might also be absorbed from the small intestine, subsequently entering enterohepatic circulation and reaching the colon for conversion into enterolignans. This compound absorption across the colonic barrier is thought to occur via passive diffusion.

Following the ingestion of purified secoisolariciresinol diglucoside (SDG), a primary precursor of this compound, enterolignans typically appear in plasma within 8 to 10 hours. This compound reaches its maximum plasma concentration (Cmax) at approximately 19.7 ± 6.2 hours post-ingestion. The systemic exposure to this compound, as quantified by the area under the curve (AUC), has been observed to be approximately twice that of enterodiol (B191174), another prominent enterolignan.

Once absorbed, this compound circulates in the blood. bohrium.com Significant inter- and intra-individual variability in serum this compound levels is common, with concentrations typically ranging from 0 to 100 nanomolar (nM) in the general population. bohrium.com However, individuals adhering to vegetarian diets or those with high consumption of lignan-rich foods, such as flaxseed and sesame seeds, can achieve micromolar concentrations of this compound in their serum. bohrium.com This variability underscores the influence of dietary intake and individual gut microbiota composition on systemic this compound levels.

Metabolic Fates and Excretion Pathways

This compound is a product of complex microbial metabolism in the gastrointestinal tract. Dietary plant lignans undergo a series of enzymatic transformations by specific gut bacteria, including O-deglycosylation to their aglycone forms, followed by O-demethylation, dehydroxylation, and dehydrogenation. nih.govnih.govwikipedia.org Key bacterial genera implicated in these conversions include Bacteroides, Clostridium, Bifidobacterium, Ruminococcus, Eubacterium, and Eggerthella lenta. nih.gov Notably, enterodiol, an intermediate metabolite, can be further oxidized to form this compound.

After absorption into the systemic circulation, enterolignans, including this compound, undergo Phase II metabolism, primarily through conjugation. This process predominantly involves glucuronidation, and to a lesser extent, sulfation, occurring in the gut epithelium or the liver. nih.govwikipedia.org These conjugated forms are the primary means by which this compound is excreted from the body, mainly via urine and bile. bohrium.comnih.govwikipedia.org Analysis of urinary excretion reveals that this compound is predominantly excreted as monoglucuronides (approximately 95%), with smaller proportions as monosulfates (2-10%) and unconjugated aglycones (0.3-1%).

This compound exhibits a longer elimination half-life compared to enterodiol. The mean elimination half-life for this compound is approximately 12.6 ± 5.6 hours, whereas for enterodiol, it is about 4.4 ± 1.3 hours. The mean residence time for this compound in the body is reported to be 35.8 ± 10.6 hours. Studies have shown that within three days of ingesting SDG, up to 40% of the original dose is excreted in urine as enterolignans, with this compound accounting for the majority (58%) of these excreted metabolites.

Further metabolic modifications of this compound have been identified, including monohydroxylation at the para-position and at both ortho-positions of the parent hydroxy group on either aromatic ring, leading to the formation of six distinct metabolites. Genetic variations in genes involved in steroid hormone and xenobiotic metabolism, such as ESR1, CYP1B1, COMT, CYP3A5, and SLCO1B1, may also influence the individual variability in this compound excretion.

Enterohepatic Recirculation Dynamics

This compound is known to participate in enterohepatic recirculation, a process that significantly influences its systemic exposure and prolongs its presence in the body. bohrium.comwikipedia.org In this dynamic process, conjugated forms of enterolignans, which are excreted into the bile by the liver, are subsequently transported to the small intestine. From there, they can be re-excreted into the intestinal lumen.

Upon reaching the colon, bacterial enzymes, particularly β-glucuronidases and sulfatases, deconjugate these metabolites, releasing the free aglycones. nih.gov These deconjugated enterolignans, including this compound, can then be re-absorbed across the intestinal mucosa and returned to the liver via the portal circulation. This cyclical process allows enterodiol to re-enter the colon, where it can be further oxidized into this compound, contributing to the preferential absorption of this compound.

Pharmacokinetic Parameters of this compound and Enterodiol

The following table summarizes key pharmacokinetic parameters for this compound and enterodiol after a single dose of purified secoisolariciresinol diglucoside in healthy human volunteers.

ParameterThis compound (Mean ± SD)Enterodiol (Mean ± SD)Unit
Time to Appearance in Plasma8-108-10hours
Time to Cmax (Tmax)19.7 ± 6.214.8 ± 5.1hours
Elimination Half-life (t½)12.6 ± 5.64.4 ± 1.3hours
Area Under the Curve (AUC)1762 ± 1117966 ± 639nmol/L·h
Mean Residence Time (MRT)35.8 ± 10.620.6 ± 5.9hours

Elucidating Enterolactone S Molecular and Cellular Mechanisms of Action: in Vitro and Preclinical Perspectives

Modulation of Estrogen Receptor Signaling

Enterolactone's structural similarity to estrogens suggests its capacity to interact with estrogen receptors (ERs), key regulators of gene expression and cellular function.

This compound (B190478) as an Estrogen Receptor Activator (ERα and ERβ)

In vitro studies have demonstrated that this compound functions as an activator of estrogen receptor-mediated transcription citeab.comalfa-chemistry.comnih.gov. This compound activates both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), exhibiting a preference for ERα citeab.comalfa-chemistry.comnih.govwikipedia.org. This activation occurs in a dose-dependent manner, with reporter gene expression observed to increase starting at concentrations of 10-6 M in HC11-ERE cells citeab.com. The effects of this compound are mediated through the ER ligand binding domain and are sensitive to inhibition by antiestrogens, such as ICI and 4-hydroxytamoxifen, confirming that ERs are the mediators of this compound's activity citeab.comalfa-chemistry.comnih.gov. This suggests a direct interaction between this compound and the ligand binding domains of the estrogen receptors nih.gov.

Differential Binding Affinities and Transcriptional Regulation

This compound exhibits differential binding affinities for the estrogen receptor subtypes, demonstrating a higher affinity for ERα compared to ERβ wikipedia.orguni.lu. Some studies indicate that while the affinity for ERβ is present, it is weaker, with a preferential binding to ERα. Notably, the binding affinity of this compound towards ERα has been observed to be augmented under cell culture conditions, which may indicate a metabolic activation of this compound within the cellular environment citeab.comalfa-chemistry.comnih.gov. Beyond binding, this compound can also modulate the messenger RNA (mRNA) and protein content of ERα. Furthermore, research indicates that this compound and its related mammalian lignan (B3055560), enterodiol (B191174), have distinct impacts on ERα transcriptional activation. While enterodiol activates ERα transcription through both activation function 1 (AF-1) and activation function 2 (AF-2), this compound is less effective in inducing AF-1, primarily acting through AF-2.

Regulation of Cellular Processes

Beyond its interaction with estrogen receptors, this compound has been shown to regulate several critical cellular processes, particularly in cancer cell lines.

Inhibition of Cell Proliferation (e.g., Prostate and Breast Cancer Cell Lines)

This compound demonstrates significant anti-proliferative effects across various cancer cell lines in preclinical and in vitro settings.

Prostate Cancer Cell Lines: this compound has been consistently shown to inhibit the proliferation of prostate cancer cell lines in vitro. Studies report anti-proliferative effects at concentrations ranging from 25 to 100 μM. Specifically, this compound at 20 μM significantly restricted the proliferation of mid- and late-stage models of prostate disease. At lower, more physiologically relevant concentrations (0.1 and 1 μM), this compound was found to restrict the proliferation of early-stage tumorigenic prostate cell lines, such as WPE1-NB14 and WPE1-NB11, by inhibiting the abnormal initiation of DNA replication. In LNCaP prostate cancer cells, this compound inhibited cell viability in a dose- and time-dependent manner, with concentrations ≥25 μmol/L resulting in 12% to 44% inhibition at 24 hours, 16% to 59% at 48 hours, and 24% to 63% at 72 hours.

Breast Cancer Cell Lines: this compound inhibits estradiol-stimulated proliferation of MCF-7 breast cancer cells in vitro. While low concentrations (0.5-2 μmol/L) of this compound alone could stimulate MCF-7 cell proliferation, their combination with estradiol (B170435) consistently resulted in less stimulation or no stimulatory effect compared to either compound alone or control. Higher concentrations of this compound, specifically above 10 μmol/L, significantly inhibited MCF-7 cell growth, suggesting a potential toxic effect at these levels. This compound has also been shown to suppress the proliferation of metastatic MDA-MB-231 breast cancer cells. At a concentration of 1 x 10-3 mol/L, this compound reduced MCF-7 cell proliferation by approximately 97%. However, it is important to note that 10 μM this compound significantly enhanced the growth of ERα-positive MCF-7 or T47D breast cancer cells, but not ERα-negative MDA-MB-231 or MDA-MB-453 cells, highlighting the concentration- and ER-dependent nature of its effects.

Colon Cancer Cell Lines: In human colon cancer cells, this compound demonstrated growth suppression. For the colo 201 cell line, the half-maximal inhibitory concentration (IC50) for 72 hours was determined to be 118.4 μM. Furthermore, this compound at a concentration of 100 μM, applied for 8 to 10 days, significantly reduced the proliferation of other human colon cancer cell lines, including LS174T, Caco-2, HCT-15, and T-84, by 55% to 88%.

Table 1: Summary of this compound's Anti-Proliferative Effects in Cancer Cell Lines (In Vitro)

Cell LineCancer TypeConcentration Range / IC50Effect on ProliferationReference
LNCaPProstate≥25 μmol/LDose- and time-dependent inhibition (12-63% over 24-72h)
WPE1-NB14, NB11Prostate0.1-1 μMRestricted proliferation of early-stage tumorigenic cells by inhibiting DNA replication initiation
Prostate (various)Prostate25-100 μMAnti-proliferative effects observed
MCF-7Breast0.5-2 μmol/LStimulated proliferation alone, but inhibited E2-stimulated proliferation
MCF-7Breast>10 μmol/LSignificant inhibition (toxic effect suggested)
MCF-7Breast1 x 10-3 mol/L~97% reduction in cell proliferation
MCF-7, T47DBreast10 μMSignificantly enhanced growth of ERα-positive cells
MDA-MB-231BreastSuppressed proliferationDemonstrated anti-proliferative and anti-metastatic effects
Colo 201Colon118.4 μM (IC50 for 72h)Suppressed cell growth
LS174T, Caco-2,Colon100 μM55-88% reduction in proliferation over 8-10 days
HCT-15, T-84

Induction of Apoptosis (e.g., Mitochondrial-mediated, Caspase-dependent Pathways)

This compound is a potent inducer of apoptosis, particularly in prostate and colon cancer cell lines. In human prostate carcinoma LNCaP cells, this compound triggers apoptosis through a mitochondrial-mediated, caspase-dependent pathway. This process is characterized by a dose-dependent loss of mitochondrial membrane potential, leading to the release of cytochrome c. Subsequently, this initiates the cleavage of procaspase-3 and poly(ADP-ribose)-polymerase (PARP). The caspase-dependent nature of this apoptotic induction is further supported by the observation that the pan-caspase inhibitor z-VAD-fmk can attenuate this compound-mediated apoptosis. Mechanistic studies also suggest the involvement of key signaling molecules such as Akt, GSK-3beta, MDM2, and p53 in this compound-dependent apoptosis.

Similarly, in human colon cancer cells (colo 201), this compound induces apoptosis, evidenced by the appearance of subG1 populations in flow cytometry. This apoptotic effect is accompanied by the down-regulation of the apoptosis-suppressing protein Bcl-2 and the up-regulation of the apoptosis-enhancing cleaved form of Caspase-3.

Anti-angiogenic Mechanisms

This compound exhibits anti-angiogenic properties, which contribute to its broader anti-cancer potential. Preclinical studies have shown that this compound can counteract estradiol (E2)-induced angiogenesis in estrogen receptor-positive (ER+) breast cancer xenografts in vivo. In vitro investigations further elucidate these mechanisms: this compound was found to significantly decrease E2-induced Vascular Endothelial Growth Factor (VEGF) secretion from MCF-7 breast cancer cells. Moreover, this compound reduced the expression of VEGF receptor-2 (VEGFR-2) in human umbilical vein endothelial cells (HUVEC), which was otherwise increased by E2-induced VEGF. These findings suggest that this compound inhibits angiogenesis by counteracting the pro-angiogenic effects of estradiol, specifically by modulating VEGF secretion and VEGFR-2 expression.

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, primarily through its modulation of crucial signaling pathways and its impact on cytokine production. In human peripheral blood lymphocytes, this compound, along with enterodiol, demonstrated a dose-related inhibition of cell proliferation and cytokine production, with this compound being the more active compound acs.orgmims.com. Molecular investigations in THP-1 cells revealed that both this compound and enterodiol prevented the degradation of inhibitory-κB (I-κB) and the subsequent activation of nuclear factor-κB (NF-κB), which in turn led to a decrease in tumor necrosis factor-α (TNF-α) production researchgate.netacs.org.

Furthermore, in vitro studies using breast cancer cell lines, including E0771, MDA-MB-231, and MCF-7, showed that this compound treatment inhibited cell viability, survival, and NF-κB activity, as well as the expression of NF-κB target genes nih.gov. Beyond NF-κB, this compound has been observed to attenuate the T helper 2 (Th2) cell response by targeting the Janus kinase (JAK)-Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway in a mouse model of atopic dermatitis thegoodscentscompany.commdpi.com. This compound has also been shown to mitigate inflammation-induced loss of intestinal epithelial barrier integrity nih.gov.

Table 1: Summary of this compound's Anti-inflammatory Effects

Target/MechanismEffect of this compoundCell/Model SystemReference
NF-κB activationInhibition (prevents I-κB degradation)Human peripheral blood lymphocytes, THP-1 cells, E0771, MDA-MB-231, and MCF-7 breast cancer cells researchgate.netacs.orgnih.gov
Cytokine production (e.g., TNF-α)DecreasedHuman peripheral blood lymphocytes, THP-1 cells researchgate.netacs.orgmims.com
Th2 cell responseAttenuation (via JAK-STAT6 pathway)Mouse model of atopic dermatitis thegoodscentscompany.commdpi.com
Intestinal epithelial barrier integrityMitigation of inflammation-induced lossIn vitro nih.gov

Antioxidant Activities

This compound contributes to antioxidant defense mechanisms, primarily by mitigating oxidative stress and scavenging reactive oxygen species. Preclinical studies indicate that this compound can mitigate inflammation-induced oxidative stress nih.gov. Specifically, in RAW 264.7 cells, this compound reduced malondialdehyde (MDA) lipid peroxidation, which was induced by lipopolysaccharide (LPS) nih.govcenmed.com.

Enterolignans, including this compound, function as general antioxidants by directly scavenging harmful reactive oxygen species (ROS) wikipedia.org. Their antioxidant potential may also involve direct interactions with enzymes within the nitric oxide (NO) system, such as superoxide (B77818) dismutase (SOD) wikipedia.org. Furthermore, enterolignans may enhance NO bioactivity by stimulating endothelial nitric oxide synthase (eNOS) through the p38 mitogen-activated protein kinase (p38 MAPK) pathway wikipedia.org. However, it is important to note that some in vitro studies suggest only marginal protective potential by antioxidant mechanisms, as this compound, even at high concentrations (100 µM), did not prevent hydrogen peroxide (H2O2)-induced intracellular oxidative stress, although it did reduce endogenous oxidative DNA damage citeab.comresearchgate.net.

Influence on Specific Molecular Pathways and Targets

ERK/NF-κB/Snail Signaling Pathway Modulation (e.g., in EMT)

This compound has been shown to significantly modulate the Extracellular signal-regulated kinase (ERK)/Nuclear Factor-kappa B (NF-κB)/Snail signaling pathway, particularly in the context of epithelial-mesenchymal transition (EMT). In vitro studies on MDA-MB-231 triple-negative breast cancer cells demonstrated that this compound inhibits this pathway to revert transforming growth factor-beta (TGF-β)-induced EMT nih.govnih.govnih.govnih.govnih.govuni.lu. EMT is a crucial process in cancer progression where epithelial cells lose their cell-cell junctions and polarity, acquiring increased plasticity, mobility, and invasive capacity nih.govnih.gov.

This compound's influence on this pathway involves several key actions:

Downregulation of Mesenchymal Markers: It decreases the expression of mesenchymal markers such as N-cadherin and vimentin (B1176767) nih.govnih.govnih.govnih.govuni.lu.

Upregulation of Epithelial Markers: Concurrently, it increases the expression of epithelial markers like E-cadherin and occludin nih.govnih.govnih.govnih.govuni.lu.

Repression of Actin Stress Fiber Formation: this compound represses the formation of actin stress fibers by inhibiting mitogen-activated protein kinase p-38 (MAPK-p38) and cluster of differentiation 44 (CD44) nih.govnih.govnih.govnih.govuni.lu.

Suppression of Key Proteins: It suppresses the expression of ERK-1/2, NF-κB, and Snail at both messenger RNA (mRNA) and protein levels nih.govnih.govnih.govnih.govuni.lu.

This comprehensive modulation of the ERK/NF-κB/Snail signaling pathway by this compound highlights its potential as a therapeutic strategy to combat breast cancer metastasis by reverting EMT nih.govnih.govnih.gov.

Table 2: this compound's Modulation of ERK/NF-κB/Snail Pathway in MDA-MB-231 Cells

Molecular Target/MarkerEffect of this compoundMechanism/ConsequenceReference
ERK-1/2Suppression (mRNA & protein)Inhibition of pathway activation nih.govnih.govnih.govnih.govuni.lu
NF-κBSuppression (mRNA & protein)Inhibition of pathway activation nih.govnih.govnih.govnih.govuni.lu
SnailSuppression (mRNA & protein)Inhibition of pathway activation nih.govnih.govnih.govnih.govuni.lu
N-cadherinDownregulationReversion of EMT (loss of mesenchymal phenotype) nih.govnih.govnih.govnih.govuni.lu
VimentinDownregulationReversion of EMT (loss of mesenchymal phenotype) nih.govnih.govnih.govnih.govuni.lu
E-cadherinUpregulationReversion of EMT (restoration of epithelial phenotype) nih.govnih.govnih.govnih.govuni.lu
OccludinUpregulationReversion of EMT (restoration of epithelial phenotype) nih.govnih.govnih.govnih.govuni.lu
Actin stress fibersRepression of formationInhibition of MAPK-p38 and CD44 nih.govnih.govnih.govnih.govuni.lu
TGF-β-induced EMTReversionOverall effect on cellular phenotype nih.govnih.govnih.govnih.govnih.govuni.lu

PI3K/AKT/mTOR and Wnt-βcatenin Pathways

This compound has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. In human prostatic carcinoma PC-3 cells, this compound, at nutritionally relevant concentrations (20–60 µmol/L), inhibited insulin-like growth factor-1 (IGF-1)-induced activation of IGF-1 Receptor (IGF-1R) and its downstream AKT and ERK signaling pathways nih.gov. The inhibition of AKT by this compound resulted in decreased phosphorylation of its downstream targets, including p70S6K1 and glycogen (B147801) synthase kinase-3 beta (GSK-3β) nih.gov. These findings indicate an inhibitory role of this compound on key components of the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and migration in preclinical models nih.gov.

Information regarding this compound's direct influence on the Wnt/β-catenin pathway was not explicitly detailed in the provided search results.

Table 3: this compound's Influence on PI3K/AKT/mTOR Pathway Components

Pathway ComponentEffect of this compoundCell LineReference
IGF-1R activationInhibitionPC-3 (prostate carcinoma) nih.gov
AKT activationInhibitionPC-3 (prostate carcinoma) nih.gov
p70S6K1 phosphorylationDecreasedPC-3 (prostate carcinoma) nih.gov
GSK-3β phosphorylationDecreasedPC-3 (prostate carcinoma) nih.gov
ERK signalingInhibition (downstream of IGF-1R)PC-3 (prostate carcinoma) nih.gov

Regulation of DNA Licencing Genes (e.g., GMNN, CDT1, MCM2, MCM7)

This compound significantly impacts the regulation of DNA licensing genes, thereby affecting cell cycle progression and proliferation. In vitro studies using various prostate cancer cell lines representing early, mid, and late stages of prostate disease demonstrated that this compound at 20 µM significantly restricted cell proliferation easychem.orgnih.govnih.gov. This effect was strongly associated with alterations in the expression of crucial DNA licensing genes, including Geminin (GMNN), Chromatin Licensing and DNA Replication Factor 1 (CDT1), Minichromosome Maintenance Complex Component 2 (MCM2), and Minichromosome Maintenance Complex Component 7 (MCM7) easychem.orgnih.govnih.govhznu.edu.cnpnas.org.

Specifically, this compound was observed to increase the expression of GMNN (approximately 2 to 3-fold) and reduce the expression of CDT1 (approximately 2-fold) in certain prostate cancer cell lines (e.g., WPE1-NB14 and WPE1-NB11) easychem.org. Furthermore, the expression of MCM2 and MCM7 was reduced in the majority of tested cell lines at 24 hours, and in specific cell lines (WPE1-NA2, WPE1-NB14, WPE1-NB11) at 48 hours easychem.org. These observed changes in gene expression suggest a reduction in the licensing of DNA for replication, which can lead to restrictions in the cell cycle (particularly in the G0/G1 and S phases), diminished cell proliferation, and potentially increased cell death easychem.org. The protein GMNN is known to inhibit CDT1-mediated loading of the MCM complex, which is essential for pre-replication complex assembly and DNA replication initiation nih.gov.

Table 4: this compound's Impact on DNA Licensing Gene Expression in Prostate Cancer Cells

DNA Licensing GeneEffect of this compound (20 µM)Observed Change (Fold)Cell LinesReference
GMNNIncreased expression~2-3 fold increaseWPE1-NB14, WPE1-NB11 easychem.org
CDT1Reduced expression~2 fold decreaseWPE1-NB14, WPE1-NB11 easychem.org
MCM2Reduced expressionNot quantified, but observedMajority of cell lines (24h), WPE1-NA2, WPE1-NB14, WPE1-NB11 (48h) easychem.org
MCM7Reduced expressionNot quantified, but observedMajority of cell lines (24h), WPE1-NA2, WPE1-NB14, WPE1-NB11 (48h) easychem.org

Impact on MicroRNA Expression (e.g., miR-106b cluster) and PTEN Dosage

This compound's anti-proliferative effects in prostate cancer cells are also linked to its influence on microRNA (miRNA) expression and the dosage of the PTEN tumor suppressor gene. Research indicates that this compound, at a concentration of 20 µM, restricted proliferation in prostate cancer cells, and these effects were associated with a reduced expression of the miR-106b cluster easychem.orgnih.govnih.govhznu.edu.cnpnas.org. This cluster comprises miR-106b, miR-93, and miR-25 easychem.orghznu.edu.cnpnas.org.

Notably, the miR-106b cluster is located within intron 13 of the MCM7 gene mdpi.comeasychem.org. The observed reduction in MCM7 expression by this compound suggests a potential influence on the miR-106b cluster, which, in turn, may affect PTEN expression easychem.org. Indeed, the repression of the miR-106b cluster by this compound contributes, in part, to an increased expression of the PTEN tumor suppressor gene easychem.org. It is worth mentioning that in some instances, PTEN expression was increased by this compound even without substantial changes in the miR-106b cluster expression, suggesting the involvement of additional regulatory mechanisms easychem.org. The miR-106b-25 polycistron is recognized as an oncogenic miRNA cluster that is often overexpressed in various cancer types mdpi.com.

Table 5: this compound's Impact on MicroRNA and PTEN Expression

TargetEffect of this compound (20 µM)Associated OutcomeCell LinesReference
miR-106b cluster (miR-106b, miR-93, miR-25)Reduced expressionIncreased PTEN expression, restricted proliferationProstate cancer cell lines (WPE1-NB14, WPE1-NB11, WPE1-NB26, LNCaP) easychem.orgnih.govnih.govhznu.edu.cnpnas.org
PTEN tumor suppressor geneIncreased expressionRestricted proliferationProstate cancer cell lines (WPE1, LNCaP) easychem.orgnih.govnih.govhznu.edu.cnpnas.org

Interaction with Nrf2 and Heme Oxygenase-1 (HO-1) Pathways

This compound (EL) exhibits significant indirect antioxidative effects primarily through the induction of heme oxygenase-1 (HO-1) expression. Research demonstrates that this compound induces HO-1 mRNA and protein expression in human umbilical vein endothelial cells (HUVEC) in a time- and concentration-dependent manner ontosight.ainih.govuni.luwikipedia.org. This induction is critically mediated by the transcription factor Nuclear factor-E2-related factor 2 (Nrf2) ontosight.aiuni.lu.

Studies employing small interfering RNA (siRNA) targeting Nrf2 have shown that the abolition of Nrf2 effectively eliminates this compound-induced HO-1 expression, confirming Nrf2's indispensable role in this pathway ontosight.aiuni.lu. Furthermore, chromatin immunoprecipitation (ChIP) assays have revealed that exposure to this compound increases the binding of Nrf2 to the promoter region of HO-1, directly linking this compound's action to Nrf2 transcriptional activity ontosight.aiuni.lu.

Nrf2 is recognized as a master regulator of the cellular antioxidant response, overseeing the modulation of numerous antioxidant and cytoprotective genes nih.gov. Under conditions of oxidative or electrophilic stress, Nrf2 dissociates from its repressor, Kelch-like ECH-associated protein 1 (Keap1), allowing its translocation into the nucleus. Once in the nucleus, Nrf2 forms a heterodimer and binds to antioxidant response elements (AREs) located in the promoter regions of target genes, thereby initiating the transcription of antioxidant enzymes such as HO-1, NAD(P)H-quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione (B108866) reductase (GR) nih.gov. HO-1, in turn, exerts anti-inflammatory functions by producing antioxidants like bilirubin (B190676) and biliverdin, as well as carbon monoxide, which contribute to cardiovascular health ontosight.ai.

In addition to its direct induction of HO-1, this compound has been implicated in broader oxidative stress responses. For instance, in studies involving hepatic fibrosis, the combination of this compound with gefitinib (B1684475) demonstrated an attenuation of fibrotic biomarkers, suggesting the involvement of Nrf2 pathways in their antifibrotic effects in LX-2 cells uni.lu. While some studies suggest a complex interplay where this compound might reduce Nrf2 activation under specific conditions due to its antioxidant capacity reducing cellular hydroxyl and peroxyl radicals nih.gov, the predominant evidence points to its role in activating the Nrf2/HO-1 axis for cytoprotection.

Table 1: this compound's Interaction with Nrf2 and HO-1 Pathways

Pathway ComponentEffect of this compoundExperimental EvidenceReferences
HO-1 ExpressionInduced (mRNA & protein)Time- and concentration-dependent induction in HUVEC cells. ontosight.ainih.govuni.luwikipedia.org
Nrf2 ActivationMediates HO-1 inductionNrf2 siRNA abolishes HO-1 induction; increased Nrf2 binding to HO-1 promoter. ontosight.aiuni.lu
Nrf2 ActivityIncreased under basal conditionsDose-dependent increase in HUVEC cells. nih.gov
Antioxidant ResponseContributes to vasculoprotective effects via HO-1 induction.Production of bilirubin, biliverdin, and carbon monoxide. ontosight.ai

Molecular Interactions with Amyloid-Beta (Aβ42) Peptide

Emerging research highlights this compound's potential as an inhibitor of Amyloid-Beta (Aβ42) peptide aggregation, a critical process implicated in the pathogenesis of Alzheimer's disease nih.govfishersci.co.uk. Molecular dynamics simulations have been employed to investigate the inhibitory capacity of this compound on Aβ42 peptide aggregation nih.govfishersci.co.uk.

These computational studies reveal that the interaction of this compound with Aβ42 significantly decreases the intra-connectivity of the peptide. This leads to a reduction in strongly correlated residue pairs and a complete absence of strongly anti-correlated residue pairs, suggesting a disruption of the typical aggregation dynamics nih.gov. Quantitative binding energy analyses, such as MM/PBSA, have shown that this compound exhibits the strongest binding affinity with Aβ42 peptide (-291.0 kJ/mol) when compared to other bacterial metabolites like (S)-equol and urolithin A nih.govfishersci.co.uk.

Furthermore, this compound has been observed to induce structural perturbations within the Aβ42 peptide, which manifests as reduced conformational fluctuations and increased structural rigidity nih.gov. Specifically, this compound, along with (S)-equol, prevented the conformational transition of Aβ42 throughout the simulation period nih.gov. An examination of the protein's secondary structure indicated a notable reduction in coil structures and an increase in turn structures in Aβ42 complexes formed with this compound, compared to the apo-form of the peptide. This structural alteration underscores this compound's ability to interfere with the pathogenic folding and aggregation of Aβ42 nih.gov. These findings suggest that dietary components rich in matairesinol, a precursor to this compound, may contribute to the inhibition of Aβ42 action nih.gov.

Table 2: this compound's Molecular Interactions with Amyloid-Beta (Aβ42) Peptide

Interaction AspectResearch FindingMethodReferences
Aβ42 Inhibition PotentialPromising inhibitor of Aβ42 aggregation.Molecular Dynamics Simulations nih.govfishersci.co.uk
Binding AffinityStrongest binding affinity (-291.0 kJ/mol) with Aβ42.MM/PBSA binding energy analyses nih.govfishersci.co.uk
Aβ42 Intra-connectivityDecreased, reducing correlated residue pairs and eliminating anti-correlated pairs.Molecular Dynamics Simulations nih.gov
Structural PerturbationsInduces reduced conformational fluctuations and flexibility in Aβ42.Molecular Dynamics Simulations nih.gov
Conformational TransitionPrevents Aβ42 conformational transition.Molecular Dynamics Simulations nih.gov
Secondary StructureReduces coil structures, elevates turn structures in Aβ42.Protein Secondary Structure Analysis nih.gov

Modulation of Gene Expression Profiles

This compound, as a mammalian enterolignan produced by gut microbiota, exerts significant effects on gene expression profiles, particularly in the context of estrogen signaling and cell proliferation uni-freiburg.de. This compound is known to bind to estrogen receptor-alpha (ERα) and elicit estrogen-like effects on gene expression uni-freiburg.de.

In vitro studies using ERα-positive MCF-7 breast cancer cells have shown that this compound at a concentration of 10 µM significantly enhances cell proliferation uni-freiburg.de. RNA-sequencing (RNA-seq) data from MCF-7 cells treated with 10 µM this compound for 72 hours have captured the associated transcriptomic alterations, indicating a modulation of diverse sets of functionally related genes that reflect cell cycle progression uni-freiburg.de. Specifically, this compound increased the expression of TFF1 mRNA, a well-known estrogen-induced transcript, and its pro-estrogenic effect was further demonstrated by the binding of ERα to the estrogen response element within the TFF1 locus. The regulation of hallmark G2/M checkpoint and estrogen-response-late genes by 10 µM this compound correlated with its proliferation-inducing and estrogen-like effects on MCF-7 cells.

Beyond breast cancer cell lines, this compound's impact on gene expression has been observed in animal models. Microarray analysis in 3xERE-luciferase mice revealed that a single dose of this compound activated estrogen signaling, inducing luciferase expression in reproductive and nonreproductive tissues. While it regulated only about 1% of 17β-estradiol target genes in the uterus, these included traditional estrogen target genes and notably, members of the circadian signaling pathway. This suggests a broader influence on physiological rhythms. This compound's ability to transactivate both estrogen receptors (ERs), with a preference for ERα, and the observed enhancement of its binding affinity to ERα in cell culture conditions, point towards metabolic activation contributing to its effects. Its tissue-specific activity, inducing reporter gene expression in the uterus and vagina but not in bone and mammary gland in ovariectomized mice, characterizes this compound as a selective estrogen receptor modulator (SERM).

Furthermore, DNA microarray-based gene expression profiling in human breast cancer MCF-7 cells demonstrated moderate to high correlations (R values ranging from 0.44 to 0.81) between the gene expression profiles induced by this compound and 17β-estradiol (E2). High correlations (R values: 0.94 to 0.97) were also observed among enterodiol, this compound, matairesinol, and pinoresinol (B1678388) in their gene expression profiles. This compound also activated the Erk1/2 and PI3K/Akt pathways, indicating its involvement in rapid signaling through non-genomic estrogen signaling pathways. These effects translated into positive modulation of specific cell functions, such as cell cycle progression and chemokine (MCP-1) secretion. In bovine endometrial cells, this compound was found to decrease concentrations of Prostaglandin (B15479496) E2 (PGE2) and Prostaglandin F2 alpha (PGF2α), which was associated with reduced mRNA abundance of prostaglandin synthase genes, AKR1B1 and PTGES, in stromal cells.

Table 3: this compound's Modulation of Gene Expression Profiles

Cell/Tissue TypeThis compound Concentration/DoseKey Gene Expression ModulationsObserved EffectsReferences
MCF-7 Breast Cancer Cells10 µM (72 hours)Increased TFF1 mRNA expression; modulation of functionally related genes reflecting cell cycle progression; regulation of G2/M checkpoint and estrogen-response-late genes.Enhanced cell proliferation; pro-estrogenic effects. uni-freiburg.de
Mouse UterusSingle doseRegulated 1% of 17β-estradiol target genes, including traditional estrogen target genes and circadian signaling pathway members.Activated estrogen signaling (luciferase induction).
Human Breast Cancer MCF-7 CellsNot specified (DNA microarray)Gene expression profiles showed moderate to high correlation with 17β-estradiol.Activation of Erk1/2 and PI3K/Akt pathways; positive effects on cell cycle progression and MCP-1 secretion.
Bovine Endometrial CellsNot specifiedDecreased mRNA abundance of AKR1B1 and PTGES (PG synthase genes).Reduced PGE2 and PGF2α concentrations.

Epidemiological Research on Enterolactone Associations with Health Outcomes

Observational Studies on Enterolactone (B190478) and Chronic Disease Risk

The relationship between this compound and breast cancer has been explored through numerous epidemiological studies, yielding results that sometimes differ by study design.

Case-control studies, which compare this compound levels in individuals with breast cancer to those without, have frequently reported an inverse association. For instance, a case-control study in eastern Finland involving 194 breast cancer cases and 208 controls found that the mean serum this compound concentration was significantly lower in cases (20 nmol/l) compared to controls (26 nmol/l). nih.gov After adjusting for known risk factors, the odds ratio for breast cancer in the highest quintile of this compound values was 0.38 compared to the lowest quintile, suggesting a protective association. nih.gov This inverse relationship was observed in both premenopausal and postmenopausal women. nih.gov Other case-control studies have produced similar findings, showing a decreased risk of breast cancer associated with high circulating this compound concentrations. nih.govuu.nlresearchgate.net

Research has also delved into the association between this compound and breast cancer prognosis. A meta-analysis published in 2021 found that among postmenopausal women with breast cancer, higher lignan (B3055560) intake or this compound concentration was associated with a reduced risk of both all-cause mortality and breast cancer-specific mortality. nih.gov Conversely, the same analysis suggested a potential increased risk of all-cause mortality in premenopausal women with higher this compound levels. nih.gov Another meta-analysis also observed that higher serum or plasma this compound was inversely associated with cancer-specific and all-cause mortality. oup.com Some studies suggest this protective association in postmenopausal women may be more evident in tumors that are estrogen receptor-alpha positive (ERα+) but estrogen receptor-beta negative (ERβ-). au.dk

Table 1: Summary of Selected Studies on this compound and Breast Cancer Risk

Study Design Population Key Finding Citation
Case-Control 194 cases, 208 controls (Finnish women) Highest vs. lowest quintile of serum this compound associated with a 62% reduced risk of breast cancer (OR: 0.38). nih.govresearchgate.net
Case-Control 144 cases, 144 controls (Australian women) Protective effects for urinary lignans (B1203133), including this compound, on breast cancer risk. uu.nl
Nested Case-Control (Prospective) 366 cases, 733 controls (Swedish women) This compound concentrations above the median (16 nmol/L) were associated with a reduced breast cancer risk (OR: 0.75). au.dk
Prospective Cohort Postmenopausal women No significant protective effect found in the only prospective study included in a 2002 review. uu.nl
Meta-analysis 18,053 patients from 6 studies In postmenopausal women, higher this compound was associated with lower all-cause mortality (HR: 0.73) and breast cancer-specific mortality (HR: 0.72). nih.gov

Several nested case-control studies have explored this relationship with varying results. A study within the Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study in Finland found no association between serum this compound and prostate cancer risk, with odds ratios across increasing quartiles showing no clear trend. aacrjournals.org Similarly, a large study combining data from cohorts in Finland, Sweden, and Norway reported no significant link. aacrjournals.org However, some Scandinavian studies have suggested a potential protective effect, particularly noting that very low levels of this compound might be associated with an increased risk. ki.sediva-portal.org For instance, one Swedish study found that men in the bottom decile of serum this compound levels had a significantly higher risk of prostate cancer. diva-portal.org Another study observed a J-shaped risk curve, with the strongest inverse association seen in the second quartile of serum this compound, a finding that is difficult to explain. ki.se

Table 2: Selected Epidemiological Studies on this compound and Prostate Cancer Risk

Study Design Population Key Finding Citation
Nested Case-Control 246 cases, 492 controls (Finnish male smokers) No significant association between serum this compound concentration and prostate cancer risk. aacrjournals.org
Nested Case-Control 265 cases, 525 controls (Swedish men) No significant overall association, but men with very low this compound levels (bottom decile) had a significantly higher risk. diva-portal.org
Meta-analysis 8 studies on serum concentration Increased serum concentration of this compound was associated with a significant reduced risk of prostate cancer (OR: 0.83). d-nb.info
Cohort Study Men with prostate cancer (Danish) No association observed between plasma this compound concentrations and mortality. slu.se

Observational studies have consistently suggested an inverse relationship between circulating this compound concentrations and the risk of cardiovascular disease (CVD) and associated mortality. jacc.org Higher levels of this compound have been linked to a lower risk of coronary heart disease (CHD) in several prospective cohort studies. jacc.org

A prospective study of 1,889 middle-aged Finnish men found that those in the highest quartile of serum this compound concentration had a 56% lower risk of death from CHD and a 45% lower risk of death from any cardiovascular cause compared to those in the lowest quartile. oregonstate.edu Another prospective, nested case-control study in Finnish men reported that higher serum this compound was associated with a lower risk of acute coronary events. oregonstate.edu

A systematic review and meta-analysis of observational studies published in 2017 reinforced these findings. mdpi.comnih.gov The meta-analysis, which pooled data from multiple studies, revealed that higher this compound concentrations were associated with a 45% reduced risk of CVD mortality and a 30% reduced risk of all-cause mortality. mdpi.comnih.gov However, the meta-analysis did not find a significant association between this compound levels and the risk of non-fatal myocardial infarction. mdpi.com These findings highlight the potential importance of gut microbiota-derived metabolites in cardiovascular health. mdpi.comnih.gov

Table 3: Summary of Studies on this compound and Cardiovascular Disease (CVD)

Study Design Population Key Finding Citation
Prospective Cohort 1,889 Finnish men Highest vs. lowest quartile of serum this compound associated with 45% lower risk of CVD-related mortality. oregonstate.edu
Nested Case-Control 334 Finnish men Higher serum this compound concentrations associated with a lower risk of acute coronary events. oregonstate.edu
Meta-analysis 8 observational studies Higher this compound concentrations associated with a 45% reduced risk of CVD mortality and a 30% reduced risk of all-cause mortality. mdpi.comnih.gov

The research examining the link between this compound and type 2 diabetes has focused on both the risk of developing the disease and the prognosis for those already diagnosed. The evidence regarding risk is mixed. A prospective case-cohort study in Europe did not find an association between lignan intake and the risk of developing type 2 diabetes. oregonstate.edu Similarly, a nested case-control study in Singapore reported no association between urinary this compound and type 2 diabetes risk. oregonstate.edu However, another study found that higher urinary this compound concentrations were linked to a lower risk of developing type 2 diabetes, particularly in a younger cohort of women. oregonstate.edu

More consistent findings have emerged regarding mortality in individuals who have already been diagnosed with type 2 diabetes. A large case-cohort study within the Danish Diet, Cancer and Health cohort investigated the association between pre-diagnostic plasma this compound concentrations and mortality among individuals with type 2 diabetes. chalmers.senih.govresearchgate.net The study found that higher this compound concentrations were inversely associated with mortality. chalmers.seresearchgate.net Specifically, individuals in the highest quartile of this compound concentration had a 37% lower risk of all-cause mortality compared to those in the lowest quartile (HR 0.63). chalmers.senih.gov When analyzed linearly, each doubling in this compound concentration was associated with a 9% lower risk of all-cause mortality. chalmers.senih.gov The association was most pronounced for diabetes-specific mortality. chalmers.seresearchgate.net These findings suggest that this compound may be a protective factor for mortality among people with diabetes. slu.senih.gov

Table 4: Key Studies on this compound and Type 2 Diabetes

Study Design Population Key Finding Citation
Case-Cohort >15,000 adults (Europe) No association between lignan intake and type 2 diabetes risk. oregonstate.edu
Nested Case-Control Men and women (Singapore) No association between urinary this compound and type 2 diabetes risk. oregonstate.edu
Case-Cohort Individuals with type 2 diabetes (Danish) Highest vs. lowest quartile of pre-diagnostic plasma this compound associated with 37% lower all-cause mortality. chalmers.senih.gov

Associations with Cardiovascular Disease Risk and Mortality

Methodological Considerations in Epidemiological Studies

The interpretation of epidemiological findings on this compound is complicated by several methodological challenges, primarily related to the accurate estimation of an individual's exposure. nih.gov

A significant challenge in epidemiological research on this compound is measurement error. nih.govcambridge.org Using a single biomarker measurement to represent long-term exposure can be problematic due to substantial intra-individual (within-person) variation. nih.govcambridge.org

Furthermore, estimating this compound exposure through dietary assessment of its precursors, plant lignans, also presents difficulties. The correlation between lignan intake, typically assessed via food frequency questionnaires (FFQs), and circulating this compound concentrations is often weak. jacc.orgcambridge.orgresearchgate.net A Swedish study found a statistically significant but low Pearson's correlation coefficient of 0.22 between lignan intake assessed by an FFQ and serum this compound. cambridge.orgresearchgate.net This weak correlation is attributed to several factors, including inaccuracies in dietary recall, incomplete food composition databases for lignans, and, crucially, large individual differences in the gut microbiota's ability to metabolize plant lignans into this compound. cambridge.orgresearchgate.netcambridge.org These measurement errors can lead to a misclassification of exposure and may dilute or obscure the true association between this compound and disease risk. nih.govcambridge.org

Confounding Factors and Lifestyle Biases

In epidemiological research, the association between this compound concentrations and health outcomes is often complicated by numerous confounding factors and lifestyle biases. nih.gov this compound levels are not solely determined by the intake of lignan precursors but are also linked to a broader pattern of a healthy lifestyle. nih.govnih.gov This makes it challenging to disentangle the specific effects of this compound from the effects of other lifestyle choices.

Several studies have identified that individuals with higher plasma this compound concentrations are more likely to exhibit health-conscious behaviors. nih.gov These behaviors include not smoking, having a lower Body Mass Index (BMI), consuming less alcohol, and having a higher intake of plant-based foods, fruits, and vegetables. nih.govslu.se Consequently, this compound may act as a biomarker of a healthy lifestyle rather than being a direct causative agent in disease prevention. nih.gov

Dietary habits are significant confounders. A high intake of dietary fiber and whole grains, which are major sources of lignan precursors, is also independently associated with positive health outcomes. nih.gov For instance, women in the highest quartile of this compound concentrations have been observed to have lower BMI and fat mass, as well as better insulin (B600854) sensitivity, but they also consumed more fiber, which could independently contribute to these effects. nih.gov Similarly, controlling for factors like energy density and fruit and vegetable intake can abolish some of the observed inverse correlations between fat-related dietary variables and plasma this compound. aacrjournals.org

Other identified confounding variables include age, sex, constipation, and the use of antibiotics. nih.govslu.seresearchgate.net For example, constipation has been positively associated with higher serum this compound levels, potentially due to increased intestinal transit time allowing for more extensive microbial metabolism of lignans. slu.seresearchgate.net Conversely, the use of antibiotics can significantly disrupt the gut microbiota responsible for converting plant lignans into this compound, thereby lowering its concentration. slu.seresearchgate.netchalmers.se The interplay of these factors highlights the difficulty in isolating the independent role of this compound in population studies. cambridge.org

Heterogeneity of Disease Subtypes and Genetic Modifiers

The relationship between this compound and disease risk is further nuanced by the heterogeneity of diseases and the influence of individual genetic factors. whiterose.ac.uk Epidemiological findings often vary when different subtypes of a single disease are considered. For example, in breast cancer research, the protective association of high this compound levels appears more consistent for postmenopausal women, whereas the relationship is less clear or even reversed for premenopausal women. jcancer.org A meta-analysis found that higher this compound concentrations were associated with reduced all-cause and breast-cancer-specific mortality in postmenopausal patients, but with an increased risk of all-cause mortality in premenopausal patients. jcancer.org Similarly, studies on colorectal cancer have shown sex-specific differences, with higher this compound levels linked to lower mortality in women but not consistently in men. cambridge.org The aggressiveness and molecular subtype of a cancer, such as Triple-Negative Breast Cancer (TNBC), also introduce variability, with research exploring this compound's potential to target specific pathways in these heterogeneous tumors. researchgate.net

Genetic modifiers play a crucial role in both the production of this compound and its subsequent biological activity. researchgate.netnih.gov An individual's capacity to metabolize plant lignans into this compound is influenced by their gut microbiome, which itself can be shaped by host genetics. nih.gov Furthermore, genetic polymorphisms in genes responsible for steroid hormone and xenobiotic metabolism can alter the effects of this compound. nih.govresearchgate.net Studies have identified single nucleotide polymorphisms (SNPs) in genes such as CYP1B1, COMT, ESR1, and SHBG that are associated with urinary this compound excretion. researchgate.netnih.govaacrjournals.org For instance, genetic variation in CYP1B1 has been shown to modulate how a lignan-rich diet affects estrogen metabolism. researchgate.netresearchgate.net

Gene-environment interactions involving this compound are also evident. In a study on gastric cancer, a significant interaction was found between specific genetic polymorphisms in the CRK gene and plasma this compound levels. plos.org The increased cancer risk associated with a particular CRK allele was more pronounced in individuals with low circulating levels of this compound and other phytoestrogens. nih.govplos.org These findings underscore that the impact of this compound on health is not uniform but is instead modified by an individual's genetic makeup and the specific pathology of the disease. nih.gov

Variability in Precursor Sources

A fundamental challenge in assessing the health effects of this compound in epidemiological studies is the vast variability in the dietary sources of its precursors, the plant lignans. nih.gov Plant lignans are not a single compound but a diverse group of polyphenols, including secoisolariciresinol (B192356), matairesinol, pinoresinol (B1678388), and lariciresinol (B1674508), among others. oregonstate.edutaylorandfrancis.com These precursors are widely distributed in plant-based foods, but their concentrations and types vary dramatically across different food items. mdpi.com

The richest dietary sources of lignan precursors are oilseeds, with flaxseed being particularly abundant in secoisolariciresinol diglucoside. slu.setaylorandfrancis.com Sesame seeds are also a potent source, rich in sesamin (B1680957) and sesamolin. mdpi.com Whole grains are another significant source, though their lignan content is generally lower than that of oilseeds. chalmers.se Rye and wheat tend to contain more lignans than other cereals, with lariciresinol and pinoresinol being prominent. slu.semdpi.com Other dietary sources include legumes, fruits, vegetables, and beverages like coffee and tea, all of which contribute to the total lignan intake but in smaller quantities. slu.se

This variability has several implications for research. Firstly, dietary patterns differ significantly between populations, leading to different levels and types of lignan intake. nih.gov Secondly, food composition databases may not be comprehensive or standardized, leading to inaccuracies in estimating lignan intake from dietary questionnaires. nih.govresearchgate.net The inclusion of a wider array of known lignan precursors in these databases has improved estimates over time, but challenges remain. nih.gov The specific chemical structure of the precursor and the food matrix in which it is contained can also influence its bioavailability and subsequent conversion to this compound by the gut microbiota. encyclopedia.pub Therefore, simply measuring total lignan intake may not accurately reflect the potential for this compound production, making it difficult to compare results across studies that use different dietary assessment methods or are conducted in populations with diverse dietary habits. nih.gov

Methodological Advancements and Prospective Research Directions in Enterolactone Studies

In Vitro and Preclinical Model Systems

Network Pharmacology Approaches

Network pharmacology is an emerging field that offers a holistic perspective on understanding the intricate interactions between a compound and its biological targets and pathways ksu.edu.tr. In enterolactone (B190478) research, this approach is crucial for identifying potential therapeutic targets and elucidating its mechanisms of action in complex diseases. By constructing protein-protein interaction (PPI) networks and analyzing signaling pathways, network pharmacology can predict how this compound exerts its effects.

For instance, studies employing network pharmacology have identified multiple potential targets for this compound, particularly in the context of triple-negative breast cancer (TNBC) researchgate.net. A recent study identified 53 potential this compound targets against TNBC-cancer stem cells (CSCs), highlighting top hub targets such as ESR1, AKT1, JUN, and EGFR researchgate.net. Functional analysis revealed their involvement in critical pathways like PI3K/AKT/mTOR, Wnt-β-catenin, and MAPK, which are essential for CSC self-renewal, metastasis, and therapy resistance researchgate.net. Gene Ontology (GO) and KEGG pathway analyses further illuminated the biological significance of these targets, providing insights into this compound's potential mechanisms researchgate.net.

Network pharmacology has also been applied to investigate the potential of lignans (B1203133), including this compound, for Alzheimer's Disease (AD) treatment. This approach identified key proteins such as EGFR, HSP90AA1, BCL2, HSP90AB1, IL6, JUN, ESR1, PIK3CA, ERBB2, and PIK3R1 as potential targets ksu.edu.trksu.edu.tr. Molecular docking studies further revealed how this compound interacts with these proteins, suggesting its potential to influence AD through mechanisms like inflammation modulation, apoptosis regulation, and signal transduction pathways ksu.edu.trksu.edu.tr.

Use of Animal Models for Mechanistic Elucidation (Excluding Human Trial Data)

Animal models play a vital role in elucidating the mechanistic effects of this compound at physiological and molecular levels, providing insights that are often difficult to obtain from in vitro studies or human observational data. These models allow for controlled dietary interventions, precise dosage administration, and detailed tissue analysis.

Approximately 12 in-vivo animal studies have evaluated the anticancer potential of this compound through direct administration nih.gov. These studies include human cancer cell xenografts, chemically induced carcinogenesis models (e.g., using 7,12-Dimethylbenz(a)anthracene (DMBA) and N-ethyl-N′-nitro-N-nitrosoguanidine (ENNG)), and knockout models in ovariectomized mice and rats nih.gov. This compound has been administered via oral or subcutaneous routes and intratumor injections nih.gov.

For example, this compound has been reported to exert anticancer potential in breast cancer through both estrogen-dependent and independent mechanisms nih.gov. In studies focusing on prostate cancer, this compound has been shown to inhibit insulin-like growth factor-1 receptor (IGF-1R) signaling in human prostatic carcinoma PC-3 cells at nutritionally relevant concentrations (20–60 µmol/L) nih.gov. This inhibition led to decreased activation of IGF-1R and its downstream AKT and mitogen-activated protein kinase/extracellular-signal regulated kinase (ERK) signaling pathways, ultimately inhibiting cell proliferation and migration nih.gov.

Animal models have also been instrumental in understanding the impact of antibiotics on this compound levels. A study in pigs, for instance, demonstrated that antibiotic treatment substantially lowered this compound concentrations compared to untreated animals, while plasma concentrations of plant lignans remained unchanged acs.orgacs.org. This indicates that the reduced this compound levels are a consequence of ecological changes in the gut microbiota, providing strong support for similar associations observed in humans acs.org. Furthermore, a single dose of this compound in mice has been shown to activate estrogen signaling in both reproductive and non-reproductive tissues, affecting traditional estrogen target genes and members of the circadian signaling pathway nih.gov.

Integrative Research Approaches

Integrative research approaches combine diverse datasets and methodologies to provide a more comprehensive understanding of this compound's biological roles.

Omics Technologies (e.g., Metabolomics, Nutritional Epigenetics)

Omics technologies, such as metabolomics and nutritional epigenetics, are powerful tools for unraveling the complex interactions between this compound, diet, and health outcomes.

Metabolomics: This technology involves the comprehensive analysis of small molecule metabolites in biological samples. It helps identify metabolic pathways influenced by this compound or its precursors. For example, targeted metabolomics has shown that urinary this compound excretion is positively associated with plasma hippuric acid and melatonin, and inversely associated with epinephrine, creatine, glycochenodeoxycholate, and glyceraldehyde nih.gov. Pathway analyses have linked this compound with ubiquinone and terpenoid-quinone biosynthesis, and inositol (B14025) phosphate (B84403) metabolism, suggesting a role for this compound or this compound-metabolizing gut bacteria in regulating plasma metabolites nih.gov. Studies in pigs using targeted and non-targeted LC-MS metabolomics have further confirmed that antibiotic treatment significantly alters the clustering of urinary metabolites and reduces this compound concentrations, highlighting the interplay between gut microbiota and host metabolome acs.org.

Nutritional Epigenetics: This field investigates how dietary components, including this compound, can influence gene expression through epigenetic mechanisms such as DNA methylation, histone modification, and microRNA (miRNA) expression without altering the underlying DNA sequence nih.govmdpi.com. Research suggests that this compound can modulate epigenetic modifications. For instance, integrative and molecular docking research has revealed this compound's role in breast cancer stem cells through epigenetic modifications, including the de-regulated expression of miR-30b, miR-324-5p, miR-382, and miR-423-3p, and increased expression of miR-30b and miR-324-5p researchgate.net. These findings underscore this compound's potential to influence gene expression and cellular function through epigenetic pathways researchgate.net.

Gut Microbiome Profiling in Conjunction with this compound Levels

The gut microbiome plays a pivotal role in the conversion of dietary plant lignans into this compound wikipedia.orgd-nb.inforesearchgate.net. Gut microbiome profiling techniques, such as 16S rRNA gene sequencing and metagenomics, are essential for identifying specific bacterial species or communities responsible for this biotransformation and for understanding individual variability in this compound production.

Studies have identified various bacterial genera involved in the metabolic conversion of dietary lignans into enterolignans, including Bacteroides, Clostridium, Eubacterium, Eggerthella lenta, and Ruminococcus spp. nih.govmdpi.commdpi.com. For example, the initial step of deglycosylation of secoisolariciresinol (B192356) diglucoside (SDG) to secoisolariciresinol (SECO) is carried out by Bacteroidetes (e.g., B. distasonis, B. fragilis, B. ovatus) and Clostridium genera (C. cocleatum, C. saccharogumia) mdpi.com. Subsequent O-demethylation to dihydroxy-enterodiol (DHEND) involves Butyribacterium methylotrophicum and Eubacterium spp., while dehydroxylation to enterodiol (B191174) (ED) is mediated by Eggerthella lenta and Clostridium scindens mdpi.com. Finally, Ruminococcus spp. determines the dehydrogenation of ED into this compound mdpi.com.

Research has shown that the capacity to produce this compound varies among individuals due to differences in gut microbiota composition and activity wikipedia.orgd-nb.inforesearchgate.net. Antibiotic treatments can abolish this compound production, and it may take up to a year for restoration wikipedia.org. A study in men found that plasma this compound levels were significantly associated with the relative abundances of 18 specific bacterial species researchgate.netnih.gov. Higher lignan (B3055560) intake was associated with significantly higher this compound concentrations in individuals with a higher "species score" (summarizing the abundance of this compound-associated bacteria), indicating the crucial role of the gut microbiome in lignan metabolism researchgate.netnih.gov. This highlights how gut microbiome profiling helps explain interpersonal variations in this compound levels and their impact on metabolic health d-nb.inforesearchgate.netnih.govnih.gov.

Systems Biology Perspectives

Systems biology integrates data from various 'omics' platforms (genomics, proteomics, metabolomics, microbiome profiling) to construct comprehensive models that describe the complex biological systems influenced by this compound researchgate.net. This holistic approach aims to understand how this compound's effects emerge from the interactions of numerous molecular components rather than focusing on isolated pathways.

By combining network pharmacology, bioinformatics, and experimental validation, systems biology provides a powerful framework for unraveling the multifaceted actions of this compound. For instance, an integrative systems analysis explored this compound's molecular targets and signaling pathways in combating cancer stem cells in TNBC researchgate.net. This study integrated predictive databases, PPI network construction (using STRING), mRNA expression patterns, tumor stage differentials, survival analysis (via UALCAN and GEPIA2), molecular docking, and dynamics simulations researchgate.net. This comprehensive approach revealed that this compound influences crucial CSC-related molecular targets and pathways like Wnt-β-catenin and PI3K-AKT, demonstrating its therapeutic potential researchgate.net.

Systems biology approaches can also be applied to understand the interplay between diet, gut microbiota, and host metabolism in the context of this compound. By integrating data on food intake, gut microbial composition, and metabolomic profiles, researchers can quantify the relative contribution of different factors to this compound concentration variability and its associated health outcomes d-nb.infonih.gov. This integrated understanding is crucial for developing personalized nutritional strategies.

Future Avenues for Academic Investigation

Future academic investigations into this compound should continue to leverage and refine integrative approaches to address remaining knowledge gaps and translate research findings into practical applications.

Elucidation of Novel Mechanisms: While significant progress has been made, further research is needed to fully understand the specific cellular and molecular mechanisms of action of enterolignans mdpi.com. This includes identifying novel molecular targets and signaling pathways beyond those already established, particularly in less-explored disease contexts.

Interactions with Other Bioactive Compounds: this compound often co-exists with other bioactive compounds in the diet. Future studies could investigate synergistic or antagonistic interactions between this compound and other phytochemicals or nutrients, which could enhance its efficacy or reveal new therapeutic combinations.

Personalized Nutrition Strategies: Given the significant interpersonal variation in this compound production due to gut microbiota differences, future research should focus on developing personalized nutrition strategies d-nb.infonih.govsemanticscholar.org. This could involve identifying specific microbial biomarkers that predict efficient this compound conversion or developing dietary interventions tailored to an individual's unique gut microbiome profile to optimize this compound levels and health benefits. Metagenome analysis should be conducted to allow identification of bacterial species/strains with specific enzyme capacities for converting plant lignans into this compound d-nb.info.

Advanced Analytical Techniques: Continued development and application of rapid and comprehensive high-throughput targeted metabolomics and advanced omics technologies will provide deeper insights into this compound metabolism and its downstream effects nih.govd-nb.info.

Longitudinal and Intervention Studies: While epidemiological studies suggest beneficial associations, more well-designed, long-term intervention studies are needed to establish causality and substantiate the beneficial effects and optimal intake of this compound in humans frontiersin.orgunivie.ac.at. These studies should integrate gut microbiome profiling and metabolomics to provide a holistic view of the effects.

Translational Research: Bridging the gap between preclinical findings and clinical applications remains a priority. Future research should focus on translating promising mechanistic insights from animal models and in vitro studies into human clinical trials to confirm efficacy and safety.

By pursuing these avenues, academic investigation can further unlock the full therapeutic potential of this compound and contribute to evidence-based dietary recommendations for health and disease prevention.

Q & A

Q. What methodologies are recommended for quantifying enterolactone in human biospecimens?

this compound is typically measured in plasma, urine, or serum using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to ensure sensitivity and specificity . Protocols should account for matrix effects and include internal standards (e.g., isotopically labeled this compound) to control for recovery rates. For urinary measurements, creatinine adjustment is critical to normalize for dilution effects .

Q. How can researchers design cohort studies to investigate this compound’s association with chronic diseases?

Cohort studies should incorporate:

  • Baseline biospecimen collection (e.g., fasting plasma) to establish pre-diagnostic this compound levels .
  • Longitudinal follow-up with repeated measures to account for dietary or microbiome changes.
  • Multivariable adjustments for confounders like BMI, smoking, antibiotic use, and lignan-rich food intake (flaxseed, whole grains) .
  • Stratification by health status to distinguish causal effects from biomarkers of general health .

Q. What in vitro assays are used to study this compound’s anticancer mechanisms?

Common assays include:

  • Proliferation assays (e.g., MTT or clonogenic assays) to measure dose-dependent inhibition of cancer cell growth .
  • Migration/invasion assays (e.g., Boyden chamber) to evaluate antimetastatic effects via MMP-2/9 inhibition .
  • Gene expression profiling (qPCR, RNA-seq) to identify pathways like plasmin activation or extracellular matrix remodeling .

Advanced Research Questions

Q. How can conflicting epidemiological and interventional data on this compound’s cardiometabolic benefits be resolved?

Discrepancies may arise from:

  • Population heterogeneity (e.g., gut microbiota diversity affecting this compound production) .
  • Study design limitations : Observational studies often adjust for confounders incompletely, whereas short-term trials may lack power to detect clinical endpoints.
  • Dose-response considerations : Interventional studies should test physiologically relevant doses (1–10 µM) and use biomarkers like urinary this compound to verify compliance .

Q. What statistical approaches address this compound’s non-linear associations with mortality in cohort studies?

Advanced methods include:

  • Restricted cubic splines to model non-linear relationships in Cox proportional hazards models .
  • Sensitivity analyses excluding antibiotic users or those with chronic diseases to reduce reverse causation bias .
  • Mendelian randomization to assess causality using genetic variants linked to lignan metabolism .

Q. How does this compound interact with the gut microbiome to modulate health outcomes?

Key strategies to investigate this include:

  • Metagenomic sequencing of fecal samples to correlate microbial taxa (e.g., Bacteroides, Clostridium) with this compound production .
  • Gnotobiotic mouse models colonized with human microbiota to isolate microbial contributions .
  • Co-administration studies with probiotics/prebiotics to enhance this compound bioavailability .

Q. What experimental models are suitable for studying this compound’s radiosensitization effects in cancer?

Preclinical models should:

  • Use triple-negative breast cancer cell lines (e.g., MDA-MB-231) to assess DNA repair inhibition (e.g., γ-H2AX foci quantification) .
  • Combine this compound with ionizing radiation in xenograft models, monitoring tumor growth and apoptosis markers (e.g., caspase-3 cleavage) .
  • Include pharmacokinetic analyses to determine optimal dosing schedules for synergistic effects .

Methodological Considerations

Q. How should researchers control for dietary variability in this compound studies?

  • Use validated food-frequency questionnaires (FFQs) to quantify lignan intake .
  • Measure urinary this compound as a biomarker of compliance in interventional trials .
  • Exclude participants on antibiotics or probiotics during the study period to stabilize gut microbiota activity .

Q. What are the limitations of case-cohort designs in this compound research?

While cost-effective for rare outcomes (e.g., diabetes-specific mortality), case-cohort studies may:

  • Introduce selection bias if subcohort sampling is non-random .
  • Require weighted statistical methods to account for oversampled cases .

Data Interpretation and Reporting

Q. How should contradictory findings between this compound’s anticancer and procancer effects be reported?

  • Highlight context-dependent mechanisms : this compound may exhibit biphasic effects (e.g., estrogenic activity in low-dose vs. antiestrogenic in high-dose settings) .
  • Disclose cell line-specific responses (e.g., differential ERα/ERβ expression in breast cancer models) .
  • Use meta-analyses to reconcile population-level inconsistencies, stratified by hormone receptor status or this compound bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enterolactone
Reactant of Route 2
Enterolactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.